2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
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Overview
Description
2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-component reactions. One common method is the tandem Knoevenagel-Michael reaction, which involves the condensation of aliphatic aldehydes, malononitrile, and cyclic CH-acids in the presence of a catalyst such as pyrrolidine in anhydrous ethanol . This process forms intermediate alkenes, which then undergo Michael addition and subsequent cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts depending on the desired transformation .
Major Products
Scientific Research Applications
2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent, with studies showing its ability to inhibit cell growth and induce apoptosis in cancer cells.
Organic Synthesis: It serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in drug discovery and development.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit topoisomerase and cytochrome enzymes, which are involved in the growth of cancer and fungal cells, respectively . The compound’s binding to these targets disrupts their normal function, leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
2-amino-4H-pyran-3-carbonitriles: These derivatives are also known for their pharmacological properties and are used in similar applications.
Uniqueness
What sets 2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C30H32N4O3S |
---|---|
Molecular Weight |
528.7g/mol |
IUPAC Name |
2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C30H32N4O3S/c1-30(2)13-21-27(22(35)14-30)26(17-10-11-23(36-3)24(12-17)37-4)20(16-32)28(33)34(21)29-19(15-31)18-8-6-5-7-9-25(18)38-29/h10-12,26H,5-9,13-14,33H2,1-4H3 |
InChI Key |
YTIPOPWTVVLZGD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C#N)N)C#N)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C#N)N)C#N)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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